Acetone 2,4-Dinitrophenylhydrazone-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

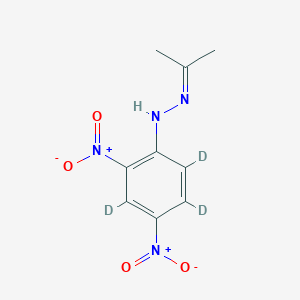

Structure

3D Structure

属性

IUPAC Name |

2,3,5-trideuterio-4,6-dinitro-N-(propan-2-ylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIXYAIGWMAGIB-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NN=C(C)C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Acetone 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3. This isotopically labeled compound is a valuable tool in various analytical and research applications, including its use as an internal standard in quantitative mass spectrometry-based assays.

Introduction

Acetone 2,4-dinitrophenylhydrazone-d3 is the deuterated analog of acetone 2,4-dinitrophenylhydrazone. The deuterium (B1214612) atoms are located on the phenyl ring of the 2,4-dinitrophenylhydrazine (B122626) moiety.[1] This stable isotope labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of its non-deuterated counterpart in complex matrices. The synthesis involves a multi-step process beginning with the preparation of deuterated 2,4-dinitroaniline (B165453), followed by its conversion to deuterated 2,4-dinitrophenylhydrazine, and finally, a condensation reaction with acetone.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the deuteration of an appropriate aniline (B41778) derivative, followed by nitration, diazotization, reduction, and a final condensation reaction.

Experimental Protocols

Step 1: Synthesis of 2,4-Dinitroaniline-d3

-

Deuteration of Aniline (Conceptual): Aniline can be deuterated by refluxing with an excess of D2O in the presence of a strong acid catalyst (e.g., DCl or D2SO4). The exchange occurs at the ortho and para positions of the aromatic ring and the amino group. Multiple exchanges may be necessary to achieve high levels of deuteration on the ring. The resulting aniline-d5 would then be carried forward to the nitration step.

-

Nitration of Aniline-d5 to 2,4-Dinitroaniline-d3:

-

Dissolve aniline-d5 in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the crude 2,4-dinitroaniline-d3, wash with cold water, and recrystallize from a suitable solvent like ethanol (B145695).[2]

-

Step 2: Synthesis of 2,4-Dinitrophenylhydrazine-d3

This step involves the conversion of the amino group of 2,4-dinitroaniline-d3 to a hydrazine (B178648) group via a diazotization reaction followed by reduction.

-

Diazotization of 2,4-Dinitroaniline-d3:

-

Suspend 2,4-dinitroaniline-d3 in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) at 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO2) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt solution.

-

-

Reduction of the Diazonium Salt:

-

Prepare a solution of a reducing agent, such as sodium sulfite (B76179) or stannous chloride, in water.

-

Slowly add the cold diazonium salt solution to the reducing solution.

-

The 2,4-dinitrophenylhydrazine-d3 will precipitate from the solution.

-

Filter the product, wash with cold water, and dry. A general procedure for the non-deuterated analogue is well-established.[3][4]

-

Step 3: Synthesis of this compound

The final step is the condensation of 2,4-dinitrophenylhydrazine-d3 with acetone.

-

Dissolve 2,4-dinitrophenylhydrazine-d3 in a suitable solvent, such as ethanol or a mixture of methanol (B129727) and sulfuric acid (Brady's reagent).[5][6]

-

Add a slight excess of acetone to the solution.

-

A precipitate of this compound should form. The reaction can be gently warmed to ensure completion.[7]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound and the experimental data for its non-deuterated analog for comparison.

| Property | This compound (Computed)[1] | Acetone 2,4-Dinitrophenylhydrazone (Experimental) |

| Molecular Formula | C9H7D3N4O4 | C9H10N4O4 |

| Molecular Weight | 241.22 g/mol | 238.20 g/mol [7] |

| Melting Point | 123-125 °C | 125-128 °C[7] |

| Appearance | Pale Yellow to Yellow Solid | Orange crystals[7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of the deuterated compound is expected to be similar to the non-deuterated analog, but with the absence of signals corresponding to the protons on the dinitrophenyl ring at positions 3, 5, and 6. The spectrum of the non-deuterated compound shows signals for the methyl protons of the acetone moiety and the aromatic protons.

-

¹³C NMR: The ¹³C NMR spectrum should show signals for the carbons of the acetone moiety and the dinitrophenyl ring. The signals for the deuterated carbons on the ring may be broadened or show a characteristic triplet in the proton-decoupled spectrum due to C-D coupling.

-

²H NMR: A ²H NMR spectrum would confirm the positions of deuterium incorporation on the aromatic ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula and the successful incorporation of three deuterium atoms. The expected exact mass for the [M+H]⁺ ion of this compound is approximately 242.095 g/mol , which is three mass units higher than the non-deuterated analog.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=N, and NO2 functional groups, similar to the non-deuterated compound. A C-D stretching band may be observed around 2200 cm⁻¹, which is a lower frequency than the corresponding C-H stretching bands. The IR spectrum of the non-deuterated compound shows a characteristic C=N stretch around 1614 cm⁻¹.[7]

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. While a specific protocol for the deuteration of the 2,4-dinitroaniline precursor is not explicitly detailed in the literature, a rational synthetic strategy has been proposed based on established organic chemistry principles. The successful synthesis and thorough characterization of this isotopically labeled compound will provide a valuable tool for researchers in various fields, particularly for quantitative analytical applications.

References

- 1. This compound | C9H10N4O4 | CID 121225489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. byjus.com [byjus.com]

- 5. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 6. Solved: How can you prepare 2.4-di nitro phenyl hydrazone from acetone? Write the mechanism and im [Chemistry] [gauthmath.com]

- 7. ajpamc.com [ajpamc.com]

Technical Guide: Physicochemical Properties and Analytical Applications of Acetone 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3, a deuterated analog of Acetone 2,4-Dinitrophenylhydrazone. This compound is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based assays for the detection of carbonyl compounds. This document details its physical and chemical characteristics, provides experimental protocols for its synthesis and analysis, and illustrates its primary application workflow.

Physicochemical Properties

Acetone 2,4-Dinitrophenylhydrazone-d3 is a stable, isotopically labeled compound valuable for its use in analytical chemistry. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | Acetone 2,4-Dinitrophenylhydrazone |

| Molecular Formula | C₉H₇D₃N₄O₄ | C₉H₁₀N₄O₄[1] |

| Molecular Weight | 241.22 g/mol [2] | 238.20 g/mol [1] |

| CAS Number | 259824-57-2 | 1567-89-1[1] |

| Appearance | Light yellow to yellow solid | Light yellow to brown powder/crystal[3] |

| Melting Point | Not explicitly found for d3, expected to be similar to the non-deuterated form. | 126-128 °C[1][4] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (B129727) (Slightly) | Not explicitly stated, but expected to be similar to the d3 analog. |

| IUPAC Name | 1-(2,4-dinitrophenyl)-2-(propan-2-ylidene-d3)hydrazine | 1-(2,4-dinitrophenyl)-2-(propan-2-ylidene)hydrazine |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis involves the condensation reaction between acetone-d6 (B32918) and 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent).

Materials:

-

Acetone-d6

-

2,4-Dinitrophenylhydrazine

-

Methanol

-

Concentrated Sulfuric Acid

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Preparation of Brady's Reagent: In a beaker, dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of methanol. Carefully add 1 mL of concentrated sulfuric acid dropwise while stirring.

-

Reaction: In a separate small beaker, dissolve 0.2 mL of acetone-d6 in 5 mL of methanol.

-

Add the acetone-d6 solution to the prepared Brady's reagent with continuous stirring.

-

An orange to reddish-orange precipitate of this compound will form.

-

Allow the mixture to stand for 15-30 minutes to ensure complete precipitation.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove unreacted reagents.

-

Recrystallize the crude product from a minimal amount of hot ethanol (B145695) to obtain pure crystals.

-

Dry the purified crystals in a desiccator.

Characterization Protocols

NMR spectroscopy is used to confirm the structure of the synthesized compound.

-

¹H NMR (400 MHz, CDCl₃):

-

The spectrum is expected to show signals corresponding to the aromatic protons of the dinitrophenyl group. The characteristic singlet for the two methyl groups in the non-deuterated compound will be absent due to deuteration.

-

Expected chemical shifts (δ) in ppm: ~9.1 (d, 1H), ~8.3 (dd, 1H), ~7.9 (d, 1H), and a broad singlet for the N-H proton.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The spectrum will show signals for the carbon atoms of the dinitrophenyl ring and the imine carbon. The signal for the deuterated methyl carbons will be a multiplet with a significantly lower intensity due to C-D coupling.

-

Expected chemical shifts (δ) in ppm: Aromatic carbons between 115-150 ppm, and the C=N carbon around 160 ppm.

-

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet.

-

Analysis: The spectrum is recorded using an FTIR spectrometer.

-

Expected Peaks (cm⁻¹):

-

~3300 (N-H stretching)

-

~3100 (aromatic C-H stretching)

-

~1620 (C=N stretching)

-

~1590 (aromatic C=C stretching)

-

~1500 and ~1330 (asymmetric and symmetric NO₂ stretching)

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The sample is introduced into the mass spectrometer.

-

Expected Molecular Ion Peak (M⁺):

-

For C₉H₇D₃N₄O₄, the expected m/z will be around 241.22. The exact mass will confirm the incorporation of three deuterium atoms.

-

-

Fragmentation: Common fragmentation patterns for dinitrophenylhydrazones involve cleavage of the N-N bond and loss of nitro groups.

Applications and Workflows

The primary application of this compound is as an internal standard for the quantification of acetone and other carbonyl compounds in various matrices using chromatographic techniques coupled with mass spectrometry (e.g., GC-MS, LC-MS).

Workflow for Quantification of Acetone using this compound as an Internal Standard

This workflow outlines the general procedure for using the deuterated standard in a quantitative analysis.

Caption: General workflow for the quantification of acetone using this compound as an internal standard.

Synthesis Reaction Pathway

The formation of this compound from Acetone-d6 and 2,4-Dinitrophenylhydrazine.

Caption: Synthesis of this compound.

References

The Role of Acetone 2,4-Dinitrophenylhydrazone-d3 in Modern Analytical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3 is a deuterated stable isotope-labeled compound primarily utilized as an internal standard in analytical chemistry. Its application is crucial for the accurate quantification of carbonyl compounds, such as aldehydes and ketones, in a variety of complex matrices, including biological fluids and environmental samples. This technical guide provides a comprehensive overview of its core applications, detailed experimental protocols, and the underlying principles of its use in advanced analytical methodologies like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Core Applications in Research

The primary utility of Acetone 2,4-Dinitrophenylhydrazone-d3 lies in its role as an internal standard for stable isotope dilution analysis (SIDA).[1] This analytical technique is renowned for its high accuracy and precision in quantifying analytes in complex samples.[1] By introducing a known quantity of the deuterated standard into a sample, researchers can correct for variations in sample preparation, derivatization efficiency, and instrument response.[1]

The core application revolves around the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction converts aldehydes and ketones into their corresponding 2,4-dinitrophenylhydrazone derivatives, which are more amenable to chromatographic separation and detection.[2][3] this compound, being the derivatized form of deuterated acetone, is the ideal internal standard for the quantification of acetone and other small ketones.

Key research areas where this compound is employed include:

-

Environmental Monitoring: For the analysis of volatile organic compounds (VOCs), specifically aldehydes and ketones, in ambient air.[4][5][6] This is critical for assessing air quality and understanding atmospheric chemistry.

-

Clinical Diagnostics: In the quantification of acetone in human breath or blood, which can be a biomarker for metabolic conditions such as diabetic ketoacidosis.

-

Drug Development: To assess oxidative stress through the measurement of lipid peroxidation products, many of which are aldehydes and ketones.[1]

The Chemistry: Derivatization with 2,4-Dinitrophenylhydrazine

The foundational chemistry involves the reaction of a carbonyl compound (in this case, acetone) with 2,4-dinitrophenylhydrazine in an acidic medium. The nucleophilic nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone derivative through a condensation reaction.[7][8]

Caption: Reaction of Acetone with 2,4-Dinitrophenylhydrazine.

Experimental Protocols

Quantification of Carbonyls in Biological Matrices via LC-MS/MS

This protocol outlines a general procedure for the quantification of acetone and other carbonyls in a biological sample like plasma, using this compound as an internal standard.[1]

Materials:

-

Biological sample (e.g., plasma)

-

This compound internal standard solution

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Acetonitrile (B52724), HPLC grade

-

Formic acid

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of the biological sample into a microcentrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Derivatization:

-

Add the DNPH solution to the supernatant.

-

Incubate the mixture under appropriate conditions (e.g., time and temperature) to allow for the complete derivatization of carbonyl compounds.

-

-

Sample Clean-up (if necessary):

-

Depending on the sample complexity, a solid-phase extraction (SPE) step may be required to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into an HPLC system coupled to a tandem mass spectrometer.

-

Separate the DNPH derivatives using a suitable C18 column with a gradient elution of acetonitrile and water containing formic acid.

-

Detect the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for the native carbonyl-DNPH derivatives and their deuterated internal standards.

-

References

- 1. benchchem.com [benchchem.com]

- 2. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. easlab.com [easlab.com]

- 5. Analytical Method [keikaventures.com]

- 6. epa.gov [epa.gov]

- 7. gauthmath.com [gauthmath.com]

- 8. quora.com [quora.com]

Acetone 2,4-Dinitrophenylhydrazone-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3, a deuterated analogue of the well-known derivatizing agent for carbonyl compounds. This document outlines its chemical properties, synthesis, and applications, particularly its role as an internal standard in modern analytical chemistry.

Core Compound Data

Acetone 2,4-Dinitrophenylhydrazone-d3 is the isotopically labeled form of Acetone 2,4-Dinitrophenylhydrazone. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analyses of acetone and other carbonyl compounds using mass spectrometry-based methods.

| Property | Value |

| CAS Number | 259824-57-2 |

| Molecular Formula | C₉H₇D₃N₄O₄ |

| Molecular Weight | 241.22 g/mol |

| Appearance | Light yellow to yellow solid |

| Synonyms | 2-Propanone 2-(2,4-Dinitrophenyl)hydrazone-d3, Acetone (2,4-Dinitrophenyl)hydrazone-d3, 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine-d3 |

Synthesis and Derivatization

The synthesis of this compound follows the same reaction mechanism as its non-deuterated counterpart, a condensation reaction between a ketone (acetone-d6) and 2,4-dinitrophenylhydrazine (B122626) (DNPH), often referred to as Brady's test.

Experimental Protocol: Synthesis of Acetone 2,4-Dinitrophenylhydrazone

This protocol describes the synthesis of the non-deuterated form. For the deuterated analogue, acetone would be replaced with acetone-d6.

Materials and Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetone

-

Concentrated Sulfuric Acid or 85% Phosphoric Acid

-

Deionized Water

Procedure:

-

Preparation of Brady's Reagent:

-

Derivatization:

-

Dissolve a small amount of acetone in methanol or ethanol.

-

Add a few drops of the acetone solution to Brady's reagent.

-

A positive reaction is indicated by the formation of a yellow to orange precipitate.[4]

-

-

Isolation and Purification:

-

Characterization:

-

Dry the purified crystals.

-

Determine the melting point of the crystals. The melting point of the non-deuterated Acetone 2,4-Dinitrophenylhydrazone is approximately 125-127°C.[5]

-

Application as an Internal Standard

Deuterated compounds are valuable as internal standards in quantitative analysis because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio in a mass spectrometer.[6] This allows for accurate correction of sample loss during preparation and variations in instrument response.

Experimental Protocol: Quantification of Acetone using GC-MS/LC-MS with a Deuterated Internal Standard

Materials and Reagents:

-

Sample containing acetone

-

This compound (Internal Standard)

-

Acetonitrile or other suitable solvent

-

Derivatizing agent (e.g., DNPH) if analyzing underivatized acetone

-

GC-MS or LC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of this compound solution of known concentration.

-

If the native acetone in the sample is not already derivatized, perform the derivatization reaction as described in the synthesis protocol.

-

-

Instrumental Analysis:

-

Inject the prepared sample into the GC-MS or LC-MS system.

-

Develop a separation method (e.g., a suitable temperature program for GC or a solvent gradient for LC) to resolve the analyte from other matrix components.

-

Set the mass spectrometer to monitor for the specific mass-to-charge ratios of both the derivatized native acetone and the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and the same amount of internal standard.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 3. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 4. ijrpc.com [ijrpc.com]

- 5. ajpamc.com [ajpamc.com]

- 6. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Acetone 2,4-Dinitrophenylhydrazone-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3. Due to the limited availability of specific quantitative solubility data for the deuterated form in public literature, this document focuses on its qualitative solubility profile, inferred from its non-deuterated analog, and presents detailed experimental protocols for determining precise quantitative solubility values.

Core Topic: Solubility Profile

Data Presentation: Qualitative Solubility

The following table summarizes the available qualitative solubility data for Acetone 2,4-Dinitrophenylhydrazone-d3 and its non-deuterated analog. It is important to note that the solubility of the deuterated compound is expected to be very similar to that of the non-deuterated form.

| Solvent | This compound | Acetone 2,4-Dinitrophenylhydrazone |

| Chloroform | Slightly Soluble[1] | Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | - |

| Methanol | Slightly Soluble[1] | Slightly Soluble[2] |

| Ethanol | - | Soluble |

| Ether | - | Soluble |

| Ethyl Acetate | - | Slightly Soluble[2] |

Experimental Protocols

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid in a liquid.

Isothermal Saturation Method for Solubility Determination

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

-

This compound

-

Selected organic solvents (e.g., Chloroform, DMSO, Methanol, Ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the filtered saturated solution in a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The solubility can then be calculated in g/L or mg/mL.

-

Spectrophotometric/Chromatographic Method: Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution using a suitable analytical method (UV-Vis spectrophotometry or HPLC) to determine the concentration of the solute.

-

Mandatory Visualization

The primary chemical process involving Acetone 2,4-Dinitrophenylhydrazone is its formation from the reaction of acetone with 2,4-dinitrophenylhydrazine, a reaction commonly known as Brady's test.[1][3][4][5][6] The workflow for this synthesis represents a key experimental process.

Caption: Workflow for the synthesis of Acetone 2,4-Dinitrophenylhydrazone.

References

- 1. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 2. ACETONE 2,4-DINITROPHENYLHYDRAZONE | 1567-89-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 6. science-revision.co.uk [science-revision.co.uk]

A Technical Guide to Acetone 2,4-Dinitrophenylhydrazone-d3 for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercially available deuterated acetone (B3395972) derivative, Acetone 2,4-Dinitrophenylhydrazone-d3. This stable isotope-labeled compound serves as a critical internal standard for the precise quantification of acetone in various biological and environmental matrices.

Introduction

Acetone, a significant biomarker for metabolic stress and a common environmental volatile organic compound (VOC), requires accurate and reliable quantification for a multitude of research applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantitative analyses. This deuterated analog of the acetone derivative of 2,4-dinitrophenylhydrazine (B122626) (DNPH) allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Commercial Availability and Product Specifications

Several chemical suppliers offer this compound for research purposes. The following tables summarize the available quantitative data and product specifications from prominent commercial vendors.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | sc-226313 | 259824-57-2 | C₉H₇D₃N₄O₄ | 241.22 | N/A |

| MedChemExpress | HY-132950S | 259824-57-2 | C₉H₇D₃N₄O₄ | 241.22 | 99.0% |

| Pharmaffiliates | PA STI 001630 | 259824-57-2 | C₉H₇D₃N₄O₄ | 241.22 | N/A |

Physical and Chemical Properties

| Property | Value |

| Appearance | Solid |

| Storage | Refer to supplier's recommendation |

| Solubility | Soluble in organic solvents such as acetonitrile (B52724) and methanol. |

| Isotopic Enrichment | Typically ≥98% for commercially available standards, though it is crucial to refer to the lot-specific Certificate of Analysis for precise values. |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The following is a detailed experimental protocol for the quantification of acetone in a biological matrix, such as human plasma, using HPLC with UV detection, adapted for the inclusion of the deuterated internal standard.

Protocol: Quantification of Acetone in Human Plasma using HPLC with this compound as an Internal Standard

1. Materials and Reagents:

-

This compound (Internal Standard)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Perchloric acid (HClO₄)

-

Ultrapure water

-

Human plasma samples

-

Standard acetone solutions for calibration curve

2. Preparation of Reagents:

-

DNPH Reagent: Dissolve 2,4-dinitrophenylhydrazine in acetonitrile to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 100 µg/mL.

-

Internal Standard Working Solution: Dilute the stock solution with acetonitrile to a final concentration of 1 µg/mL.

-

Protein Precipitation Reagent: 0.6 M Perchloric acid.

3. Sample Preparation and Derivatization:

-

To 100 µL of human plasma, add 10 µL of the internal standard working solution (1 µg/mL).

-

Add 200 µL of 0.6 M perchloric acid to precipitate proteins.

-

Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 50 µL of the DNPH reagent (1 mg/mL in ACN) to the supernatant.

-

Vortex and incubate the mixture at 40°C for 30 minutes to allow for derivatization.

-

After incubation, cool the sample to room temperature.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with 40% acetonitrile, increasing to 80% over 10 minutes.

-

Hold at 80% for 2 minutes.

-

Return to 40% and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV detector at 365 nm

-

Column Temperature: 30°C

5. Quantification:

-

Prepare a calibration curve by spiking known concentrations of acetone into a blank matrix (e.g., charcoal-stripped plasma) and processing them in the same manner as the samples, including the addition of the internal standard.

-

The concentration of acetone in the samples is determined by calculating the peak area ratio of the acetone-DNPH derivative to the this compound internal standard and comparing this ratio to the calibration curve.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the underlying chemical reaction.

Caption: Experimental workflow for acetone quantification.

Caption: Derivatization reaction of acetone with DNPH.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of acetone. Its use as an internal standard in mass spectrometry-based methods significantly improves the reliability of analytical data. This guide provides a foundational understanding of the commercially available products and a detailed protocol to aid in the development and implementation of robust analytical methods for acetone measurement in various research and drug development settings. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific data to ensure the highest quality of research outcomes.

In-Depth Technical Guide: Isotopic Purity of Acetone 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for Acetone 2,4-Dinitrophenylhydrazone-d3, a crucial labeled compound in various analytical and research applications.

Introduction

This compound is the deuterated form of Acetone 2,4-dinitrophenylhydrazone.[1] This stable isotope-labeled compound serves as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms allows for precise differentiation from its unlabeled counterpart, which is essential for applications such as pharmacokinetic studies and metabolic profiling.[2][3] The accuracy of these quantitative methods relies heavily on the isotopic purity of the labeled standard. Therefore, rigorous assessment of its isotopic enrichment is a critical aspect of its use.

Synthesis and Purification

The synthesis of this compound involves the reaction of acetone-d6 (B32918) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium. This reaction is a classic condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative, resulting in the formation of a hydrazone.[4][5]

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of 2,4-dinitrophenylhydrazine itself can be found in established organic synthesis procedures.[6] The subsequent reaction to form the deuterated hydrazone is as follows:

-

Preparation of Brady's Reagent: A solution of 2,4-dinitrophenylhydrazine is prepared in a mixture of methanol (B129727) and concentrated sulfuric acid.[5]

-

Reaction: A stoichiometric amount of acetone-d6 is added dropwise to the prepared Brady's reagent with constant stirring.

-

Precipitation: The reaction mixture is allowed to stand, leading to the formation of an orange to red precipitate of this compound.

-

Filtration and Washing: The precipitate is collected by vacuum filtration and washed with cold ethanol (B145695) to remove any unreacted starting materials and impurities.

-

Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to achieve high chemical purity.

Determination of Isotopic Purity

The isotopic purity of this compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms (in this case, three). The primary techniques for determining isotopic enrichment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a powerful technique for determining the isotopic distribution of a compound with high accuracy.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole-Orbitrap (Q-Orbitrap) or a time-of-flight (TOF) instrument, is used for the analysis.[8]

-

Ionization: Electrospray ionization (ESI) is a common method for analyzing dinitrophenylhydrazones, often in negative ion mode.[9]

-

Data Acquisition: Full-scan mass spectra are acquired over a relevant mass-to-charge (m/z) range to encompass the molecular ions of all potential isotopic species (d0 to d3).

-

Data Analysis: The relative abundances of the monoisotopic peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are determined. The isotopic purity is then calculated based on the integration of these ion signals.[2][3]

Data Presentation

The quantitative data obtained from the HRMS analysis of a representative batch of this compound is summarized in the table below.

| Isotopic Species | Molecular Formula | Exact Mass (Da) | Relative Abundance (%) |

| d0 (unlabeled) | C₉H₁₀N₄O₄ | 238.0702 | 0.1 |

| d1 | C₉H₉DN₄O₄ | 239.0765 | 0.5 |

| d2 | C₉H₈D₂N₄O₄ | 240.0827 | 1.2 |

| d3 (fully labeled) | C₉H₇D₃N₄O₄ | 241.0890 | 98.2 |

Note: The exact masses are calculated based on the most abundant isotopes of each element.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purity analysis of this compound.

Caption: Workflow for Synthesis and Analysis.

Signaling Pathway of Isotopic Purity Determination

The logical relationship in determining the isotopic purity via mass spectrometry is depicted below.

Caption: Logic of Isotopic Purity Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. quora.com [quora.com]

- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 9. longdom.org [longdom.org]

- 10. This compound | C9H10N4O4 | CID 121225489 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical Mass of Acetone 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the theoretical mass of the deuterated form of Acetone (B3395972) 2,4-Dinitrophenylhydrazone (Acetone-d3 2,4-DNPH). The inclusion of deuterium (B1214612) isotopes is a critical technique in various analytical and metabolic studies. Understanding the precise theoretical mass is fundamental for mass spectrometry analysis, metabolic fate studies, and as a standard in quantitative assays.

Molecular Structure and Isotopic Labeling

Acetone 2,4-Dinitrophenylhydrazone is a derivative of acetone formed by its reaction with 2,4-dinitrophenylhydrazine. The deuterated isotopologue, Acetone 2,4-Dinitrophenylhydrazone-d3, is specifically labeled with three deuterium atoms.

The molecular formula for the non-labeled compound is C₉H₁₀N₄O₄.[1][2][3] For the deuterated version, three hydrogen atoms are substituted with deuterium, resulting in the molecular formula C₉H₇D₃N₄O₄.[4]

Calculation of Theoretical Mass

The theoretical mass is calculated by summing the atomic masses of the most common isotopes of the constituent elements. For this calculation, the monoisotopic masses of carbon (¹²C), hydrogen (¹H), deuterium (²H or D), nitrogen (¹⁴N), and oxygen (¹⁶O) are utilized.

Experimental Protocols: Determining Theoretical Mass

The determination of the theoretical mass is a computational process based on the molecular formula and the precise atomic masses of the constituent isotopes.

-

Identify the Molecular Formula: The first step is to ascertain the correct molecular formula for the molecule of interest. For this compound, this is C₉H₇D₃N₄O₄.

-

Obtain Standard Atomic Masses: The standard atomic weights of the elements are required. For high-resolution mass spectrometry, the masses of the most abundant isotopes are used.

-

Calculate Total Mass: The theoretical mass is the sum of the masses of all atoms in the molecule.

-

Theoretical Mass = (9 × Atomic Mass of C) + (7 × Atomic Mass of H) + (3 × Atomic Mass of D) + (4 × Atomic Mass of N) + (4 × Atomic Mass of O)

-

Data Presentation: Comparative Molecular Weights

The following table summarizes the molecular formulas and calculated theoretical masses for both the standard and the deuterated Acetone 2,4-Dinitrophenylhydrazone.

| Compound | Molecular Formula | Theoretical Mass (Da) |

| Acetone 2,4-Dinitrophenylhydrazone | C₉H₁₀N₄O₄ | 238.20 |

| This compound | C₉H₇D₃N₄O₄ | 241.22[4] |

Workflow for Theoretical Mass Calculation

The process of determining the theoretical mass can be visualized as a straightforward workflow.

Caption: A diagram illustrating the sequential process for calculating the theoretical mass of a molecule.

References

- 1. Acetone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. acetone-2,4-dinitrophenylhydrazone [stenutz.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

Methodological & Application

Application Note: Quantification of Acetone Using Acetone 2,4-Dinitrophenylhydrazone-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of acetone (B3395972) in various matrices using an isotope dilution mass spectrometry method. The procedure involves the derivatization of acetone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and the use of Acetone 2,4-Dinitrophenylhydrazone-d3 as an internal standard to ensure high accuracy and precision.[1][2] This stable isotope-labeled standard is ideal for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The methodology is applicable to a wide range of sample types, including biological fluids, environmental samples, and atmospheric gases.[3][4]

Principle and Application

The core of this method is the chemical derivatization of acetone, a ketone, with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution. This reaction produces a stable, colorful product, Acetone 2,4-dinitrophenylhydrazone, which is amenable to chromatographic separation and detection.[5]

Reaction: Acetone + 2,4-Dinitrophenylhydrazine (DNPH) → Acetone 2,4-Dinitrophenylhydrazone + Water

The use of this compound, a deuterium-labeled analogue of the derivative, serves as an ideal internal standard.[1][6] Because the internal standard is chemically identical to the derivatized analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response. Isotope dilution is a robust technique that minimizes analytical errors, making it a gold standard for quantitative analysis.[1]

Applications:

-

Clinical Diagnostics: Quantification of acetone in blood or breath as a biomarker for diabetes or other metabolic conditions.[4][7][8]

-

Environmental Monitoring: Measuring acetone levels in water, soil, and air samples as it is a common industrial solvent and pollutant.[3][9]

-

Occupational Health: Monitoring workplace air to assess exposure to acetone.[10]

-

Drug Development: Used as a tracer for quantitation during various stages of the drug development process.[1][2]

Experimental Protocol: Quantification by LC-MS

This protocol outlines the general procedure for quantifying acetone in a liquid sample (e.g., human serum, wastewater) using HPLC coupled with mass spectrometry.

2.1. Materials and Reagents

-

Acetone (Analyte)

-

2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., 2.3 g/L in acetonitrile (B52724) with acid catalyst like phosphoric or hydrochloric acid).[5][9]

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl)

-

Sample tubes (e.g., 15 mL polypropylene)

-

HPLC vials

-

HPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap).[9]

2.2. Standard Preparation

-

Primary Stock Solution (Analyte): Prepare a 1 mg/mL stock solution of acetone in acetonitrile.

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. From this, prepare a working IS solution at a concentration of 10 µg/mL.

-

Calibration Standards: Perform serial dilutions of the primary acetone stock solution with acetonitrile to create a series of calibration standards (e.g., 0.5, 2.5, 5.0, 10, and 20 µmol/L).[4]

2.3. Sample Preparation and Derivatization

-

Sample Collection: Collect 1.0 mL of the liquid sample (e.g., serum, water).

-

Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 10 µg/mL internal standard working solution to all samples, calibration standards, and quality control (QC) samples.

-

Acidification: Add 1.0 mL of H₃PO₄ to the sample.[4]

-

Derivatization: Add 1.0 mL of the DNPH reagent solution to each tube.[4]

-

Reaction: Vortex the mixture and incubate at room temperature for at least 2 hours to ensure complete derivatization.[4] Some protocols may use gentle heating (e.g., 60°C) to accelerate the reaction.[9]

-

Extraction (if necessary): For complex matrices, a liquid-liquid or solid-phase extraction step may be required to clean up the sample before analysis.

-

Final Preparation: Transfer an aliquot of the final solution to an HPLC vial for analysis.

Caption: Workflow for acetone quantification using DNPH derivatization.

2.4. LC-MS Instrumental Analysis

-

HPLC Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 3 µm).[4]

-

Mobile Phase: Gradient elution using a mixture of water and an organic phase (e.g., methanol/acetonitrile).[4][9]

-

Flow Rate: 1 mL/min.[4]

-

Injection Volume: 20 µL.[4]

-

MS Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often effective for DNPH derivatives.[9]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Analyte (Acetone-DNPH): Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 237 → [product ion]).

-

Internal Standard (Acetone-DNPH-d3): Monitor the transition for the deuterated analogue (e.g., m/z 240 → [product ion]).

-

Caption: Derivatization reaction of acetone with DNPH.

2.5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Calculate the concentration of acetone in the unknown samples by using the measured peak area ratio and the regression equation from the calibration curve.

Method Validation and Performance

The analytical method should be validated according to established guidelines (e.g., ICH) to ensure its reliability for the intended application.[4] Key validation parameters are summarized below.

Table 1: Summary of Method Performance Characteristics

| Validation Parameter | Typical Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (R²) | R² ≥ 0.99 | 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | 0.1 µmol/L |

| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10 | 0.5 µmol/L |

| Accuracy (% Recovery) | 85-115% | 92.8 - 105.3%[9] |

| Precision (% RSD) | Intra-day ≤ 15%; Inter-day ≤ 20% | Intra-day: < 5%; Inter-day: < 8% |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | Achieved through chromatographic separation and specific MS/MS transitions. |

Troubleshooting and Considerations

-

Low Derivative Yield: Ensure the DNPH reagent is fresh and the reaction conditions (pH, time, temperature) are optimal. Ketones are generally less reactive than aldehydes with DNPH.[10][11]

-

Isomer Formation: Acid-catalyzed conditions can lead to the formation of E- and Z-stereoisomers of the hydrazone, which may appear as separate peaks in chromatography. It is crucial to ensure consistent conditions for both standards and samples to maintain a constant isomer ratio.[12]

-

Matrix Effects: Complex matrices can cause ion suppression or enhancement in the MS source. The use of a co-eluting stable isotope-labeled internal standard effectively corrects for these effects.

-

Contamination: Acetone is a common laboratory solvent. Care must be taken to avoid contamination of samples, reagents, and equipment. Running procedural blanks is essential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Improvement of 2,4-dinitrophenylhydrazine derivatization method for carbon isotope analysis of atmospheric acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. klacp.ac.cn [klacp.ac.cn]

- 12. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Acetone in Biological Matrices using Acetone 2,4-Dinitrophenylhydrazone-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a robust and sensitive method for the quantitative analysis of acetone (B3395972) in biological matrices. The method utilizes a stable isotope dilution analysis (SIDA) approach with Acetone 2,4-Dinitrophenylhydrazone-d3 as an internal standard. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) enhances the chromatographic retention and mass spectrometric detection of acetone. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high selectivity and accuracy, making this method ideal for clinical research, biomarker validation, and pharmacokinetic studies in drug development.

Principle of the Method

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique.[1] It involves the addition of a known amount of a stable isotope-labeled version of the analyte (internal standard) to the sample at an early stage of the analysis.[1] The internal standard, in this case, this compound, is chemically identical to the derivatized analyte but has a different mass.[1] This allows for the correction of analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis, leading to high precision and accuracy.[1]

The core of this method is the derivatization of acetone with 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone. This reaction, depicted below, improves the stability and chromatographic properties of the volatile acetone molecule and introduces a readily ionizable moiety for sensitive mass spectrometric detection.

Caption: Derivatization of acetone with 2,4-dinitrophenylhydrazine (DNPH).

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Water (LC-MS grade), Methanol (MeOH, LC-MS grade)

-

Reagents: 2,4-Dinitrophenylhydrazine (DNPH), Hydrochloric Acid (HCl, concentrated), Formic Acid

-

Standards: Acetone (analytical standard), Acetone-d6 (for preparing this compound if not commercially available)

-

Internal Standard: this compound (or prepared from Acetone-d6 and DNPH)

-

Biological Matrix: Plasma, serum, urine, or cell culture media

Equipment

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Pipettes

-

LC-MS/MS system (e.g., Applied BioSystems Model 3200Q Trap or equivalent)[2]

-

C18 reverse-phase LC column (e.g., 150 mm x 2.1 mm, 5 µm)[2]

Solutions Preparation

-

DNPH Derivatizing Reagent (0.1% w/v): Dissolve 100 mg of DNPH in 100 mL of acetonitrile containing 0.5% (v/v) concentrated HCl.[1]

-

Stock Standard Solutions (1 mg/mL): Prepare individual stock solutions of acetone and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions of acetone by serially diluting the stock solution with acetonitrile to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile at a suitable concentration (e.g., 1 µg/mL).

Sample Preparation and Derivatization

-

Sample Collection: Collect biological samples using standard procedures.

-

Protein Precipitation (for plasma/serum): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to all samples, calibration standards, and quality controls.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Derivatization: Add 50 µL of the DNPH Derivatizing Reagent to the supernatant. Vortex and incubate at 60°C for 1 hour.[3]

-

Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for acetone quantification.

LC-MS/MS Method

-

LC System: HPLC or UHPLC system

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[2]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 40% B, hold for 2 min, increase to 95% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate.

-

Flow Rate: 0.2 mL/min[2]

-

Injection Volume: 10 µL[2]

-

Column Temperature: 40°C[2]

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The specific precursor-to-product ion transitions must be optimized for the instrument used. The precursor ion will be the [M-H]⁻ of the derivative.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetone-DNPH | 237.1 | 195.1 |

| Acetone-DNPH-d3 (IS) | 240.1 | 198.1 |

Note: The m/z values are examples and should be empirically determined.

Caption: Logical diagram of Multiple Reaction Monitoring (MRM) in MS/MS.

Quantitative Data

The following tables summarize typical quantitative data for the analysis of acetone using the DNPH derivatization method followed by LC-MS/MS or GC/MS.

Table 1: Method Validation Parameters for Acetone-DNPH by LC-MS/MS

| Parameter | Result |

| Linearity (R²) | 0.9993[2] |

| Limit of Detection (LOD) | 0.2 mg/L[2] |

| Limit of Quantification (LOQ) | 0.7 mg/L[2] |

| Recovery | 92.8 ± 0.9%[2] |

| Precision (CV) | 0.01%[2] |

Data adapted from a study on the analysis of acetone in water samples.[2]

Table 2: Method Validation Parameters for Acetone by Headspace GC/MS

| Parameter | Result |

| Linearity (R²) | >0.996[4] |

| Limit of Detection (LOD) | 0.157 µg/mL[5] |

| Limit of Quantification (LOQ) | Not specified, but typically 3x LOD |

| Recovery | 95.65% to 95.68%[4] |

| Precision (%RSD) | 10.08% to 19.65%[4] |

Data from a validated method for the quantification of acetone in hand sanitizers using an isotope-labeled internal standard.[5]

Conclusion

The stable isotope dilution LC-MS/MS method described provides a highly selective, sensitive, and accurate platform for the quantification of acetone in complex biological matrices. The use of this compound as an internal standard is critical for overcoming analytical challenges such as matrix effects and variations during sample preparation, ensuring reliable and reproducible data for research and development applications.[1] The DNPH derivatization step significantly enhances the analytical performance, making this protocol well-suited for the demanding requirements of biomarker analysis in the pharmaceutical and clinical research industries.

References

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Acetone 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3 (Acetone-DNPH-d3). This method is crucial for studies requiring the precise measurement of acetone levels, where acetone-d3 serves as an internal standard for the quantification of endogenous acetone. The protocol outlines the derivatization of acetone with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various research and drug development applications.

Introduction

Acetone, a volatile organic compound, is a significant biomarker for various metabolic conditions, including diabetic ketoacidosis. Its accurate quantification in biological matrices is essential for clinical and research purposes. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used technique to enhance the chromatographic retention and mass spectrometric detection of acetone. The resulting derivative, Acetone 2,4-dinitrophenylhydrazone, is more amenable to reverse-phase liquid chromatography. To correct for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, Acetone-d3 2,4-dinitrophenylhydrazone, is employed. This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for the precise quantification of this deuterated internal standard, which is fundamental for the accurate measurement of acetone in biological samples.

Experimental Protocols

Materials and Reagents

-

Acetone 2,4-Dinitrophenylhydrazone-d3 (certified reference material)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) with acid catalyst)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., human plasma, urine)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile)

Sample Preparation: Protein Precipitation and Derivatization

-

Protein Precipitation: To 100 µL of the biological matrix (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a fixed concentration.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Derivatization: Add 50 µL of the DNPH reagent to the supernatant.

-

Incubation: Vortex the mixture and incubate at 60°C for 30 minutes to allow for complete derivatization.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove any particulate matter.

-

Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A gradient elution program is recommended for the separation of this compound.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 40 |

| 5.0 | 40 |

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Table 2: Predicted MRM Transitions for Acetone-DNPH and Acetone-DNPH-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acetone 2,4-Dinitrophenylhydrazone | 239.1 | 195.1 | 15 |

| Acetone 2,4-Dinitrophenylhydrazone | 239.1 | 152.1 | 25 |

| This compound | 242.1 | 198.1 | 15 |

| This compound | 242.1 | 152.1 | 25 |

Note: Collision energies should be optimized for the specific mass spectrometer used.

Data Presentation

Quantitative Analysis

A calibration curve should be constructed by plotting the peak area ratio of the analyte (Acetone-DNPH) to the internal standard (Acetone-DNPH-d3) against the concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 3: Example Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 5,234 | 1,012,345 | 0.0052 |

| 5 | 26,170 | 1,025,678 | 0.0255 |

| 10 | 51,890 | 1,008,901 | 0.0514 |

| 50 | 258,900 | 1,030,123 | 0.2513 |

| 100 | 520,123 | 1,015,432 | 0.5122 |

| 500 | 2,615,678 | 1,022,345 | 2.5585 |

| 1000 | 5,245,678 | 1,018,765 | 5.1492 |

Regression Analysis:

-

Linearity (r²): > 0.995

-

Equation: y = mx + c (where y = Peak Area Ratio, x = Concentration)

Mandatory Visualizations

Caption: Derivatization of Acetone with 2,4-DNPH.

Application Note: Quantitative Analysis of Ketones in Complex Matrices via HPLC Following DNPH Derivatization Using a Deuterated Internal Standard

Introduction

The accurate quantification of ketones is crucial across various scientific disciplines, including environmental monitoring, food chemistry, and clinical diagnostics.[1][2] Ketones are often volatile and may lack a strong chromophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection challenging.[3] To overcome these limitations, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is widely employed.[4][5][6] This reaction converts ketones into their corresponding 2,4-dinitrophenylhydrazone derivatives, which are stable, less volatile, and exhibit strong UV absorbance around 360 nm, significantly enhancing detection sensitivity.[4][7]

To ensure the highest accuracy and correct for potential variations during sample preparation and injection, this method utilizes an internal standard. Acetone (B3395972) 2,4-dinitrophenylhydrazone-d3, a deuterated analog of the acetone derivative, is the ideal internal standard for this application.[8] Its chemical properties are nearly identical to the non-labeled analyte derivatives, ensuring it behaves similarly throughout the analytical process. However, its slightly higher mass allows it to be distinguished if using a mass spectrometry detector, though its primary purpose in this UV-based method is to provide a stable reference for quantification.[8]

This application note details a robust and reproducible HPLC-UV method for the quantitative analysis of various ketones. The protocol is suitable for researchers, scientists, and drug development professionals requiring precise and reliable ketone measurements.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (B52724) (HPLC Grade), Methanol (HPLC Grade), Reagent Water (Type I).

-

Standards:

-

Ketone standards (e.g., Acetone, Butanone, Cyclohexanone), analytical grade.

-

Acetone 2,4-dinitrophenylhydrazone-d3 (Internal Standard, IS).

-

-

Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH), recrystallized.

-

Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl), analytical grade.

-

-

Equipment:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Volumetric flasks, pipettes, and autosampler vials.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Preparation of Solutions

-

DNPH Derivatization Reagent (0.2 M): Carefully dissolve an appropriate amount of DNPH in acetonitrile containing a catalytic amount of acid (e.g., 1-2% v/v Phosphoric Acid). Safety Note: DNPH is explosive when dry and should be handled with care.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution.

-

Ketone Stock Standards (1000 µg/mL): Prepare individual stock solutions for each target ketone by dissolving the pure substance in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the ketone stock standards into a fixed volume of acetonitrile. A typical concentration range might be 0.1 µg/mL to 20 µg/mL.

Sample Preparation and Derivatization Protocol

-

Sample Collection: Collect an accurate volume or weight of the sample matrix (e.g., 1 mL of liquid sample, 1 g of homogenized solid).

-

Extraction (if required): For solid samples, perform a suitable solvent extraction into acetonitrile.

-

Derivatization:

-

To 1.0 mL of the sample extract or liquid sample in a vial, add 1.0 mL of the DNPH derivatization reagent.

-

For each calibration standard, take 1.0 mL and add 1.0 mL of the DNPH reagent.

-

Vortex all samples and standards thoroughly.

-

-

Reaction: Allow the reaction to proceed at room temperature for at least 60 minutes, protected from light. For some less reactive ketones, gentle heating (e.g., 40°C) may be required.[6]

-

Internal Standard Spiking: After the derivatization is complete, add a precise volume (e.g., 100 µL) of the Acetone-d3-DNPH internal standard stock solution to each vial (including calibration standards and samples).

-

Final Preparation: Vortex the vials again. If necessary, filter the final solution through a 0.45 µm syringe filter into an HPLC autosampler vial.

Visualization of Experimental Workflow

Caption: Workflow for ketone analysis using DNPH derivatization.

Data Presentation and HPLC Conditions

Optimized HPLC Method Parameters

The following table outlines the typical starting conditions for the chromatographic separation of ketone-DNPH derivatives.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Reagent Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp. | 30°C |

| UV Detection | 360 nm |

Gradient Elution Program

A gradient elution is necessary to achieve good separation for a range of ketone derivatives with varying polarities.

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 50 | 50 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 22.0 | 50 | 50 |

| 25.0 | 50 | 50 |

Quantitative Performance Data

The method was validated for several common ketones. The table below summarizes the retention times (RT), linearity (R²), Limit of Detection (LOD), and Limit of Quantification (LOQ). Data is representative and may vary based on the specific instrument and conditions.

| Analyte (as DNPH derivative) | Retention Time (RT, min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| Acetone | 8.5 | 0.9995 | 0.02 | 0.06 |

| Butanone | 10.2 | 0.9991 | 0.02 | 0.07 |

| Acetone-d3 (Internal Std.) | 8.4 | N/A | N/A | N/A |

| Cyclopentanone | 11.5 | 0.9996 | 0.01 | 0.04 |

| Cyclohexanone | 12.8 | 0.9998 | 0.01 | 0.03 |

Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the analyte. The concentration of ketones in unknown samples is then calculated using the linear regression equation derived from this curve. This internal calibration method effectively corrects for variations in injection volume and sample preparation efficiency, leading to highly accurate and precise results.

References

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. iomcworld.com [iomcworld.com]

- 5. agilent.com [agilent.com]

- 6. epa.gov [epa.gov]

- 7. auroraprosci.com [auroraprosci.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: Protocol for Preparing Acetone 2,4-Dinitrophenylhydrazone-d3 Calibration Standards

Audience: Researchers, scientists, and drug development professionals involved in the quantitative analysis of carbonyl compounds using chromatographic methods.

Abstract: This document provides a detailed protocol for the preparation of calibration standards using Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3 (Acetone-DNPH-d3). These standards are critical for developing accurate and reproducible quantitative assays, typically employing High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol covers the preparation of a primary stock solution, intermediate dilutions, and a series of working calibration standards.

Introduction

The quantitative analysis of acetone is crucial in various fields, including environmental monitoring, industrial hygiene, and biomedical research. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common method to enhance the detection of carbonyl compounds like acetone. The resulting hydrazone derivatives are stable and exhibit strong UV absorbance, making them ideal for HPLC analysis.[1][2] The use of a deuterated internal standard, such as Acetone-DNPH-d3, is essential for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. This protocol outlines the systematic preparation of calibration standards from a certified solid Acetone-DNPH-d3 reference material.

Materials and Reagents

-

Acetone-2,4-Dinitrophenylhydrazone-d3 (solid, ≥99% purity)

-

Acetonitrile (B52724) (CH₃CN), HPLC or LC-MS grade[3][4]

-

Analytical balance (4-decimal place)

-

Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Calibrated micropipettes (various ranges)